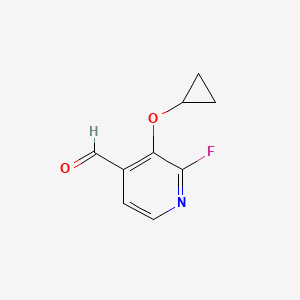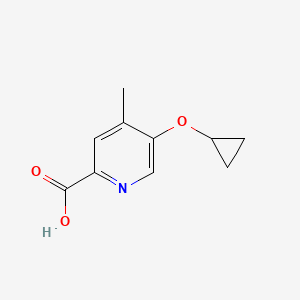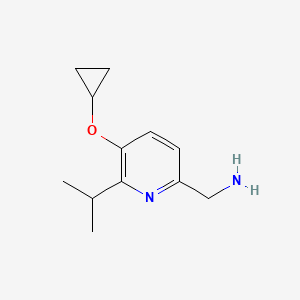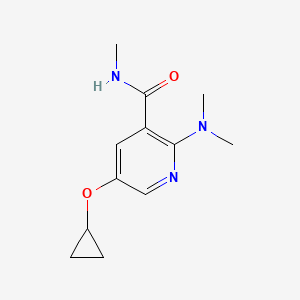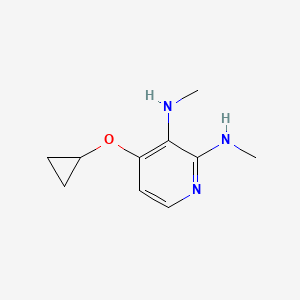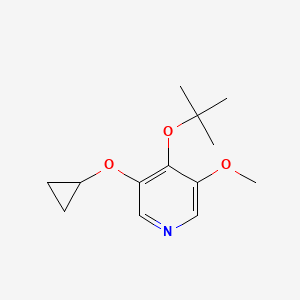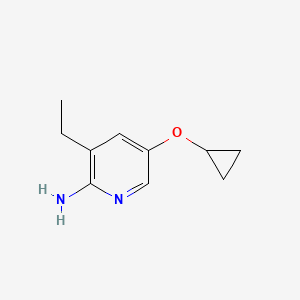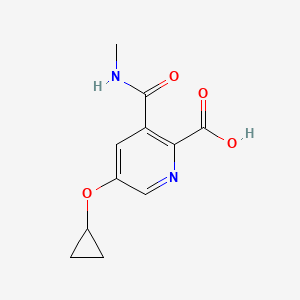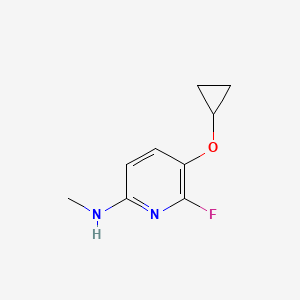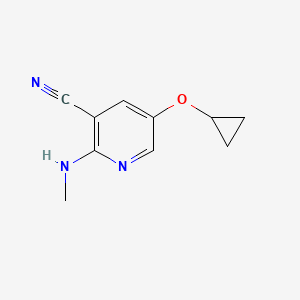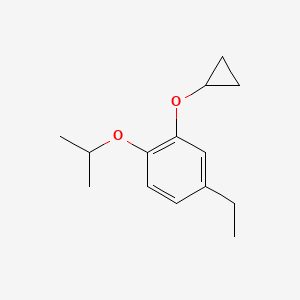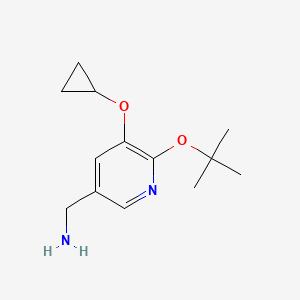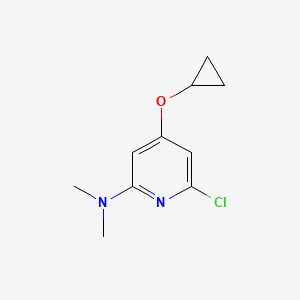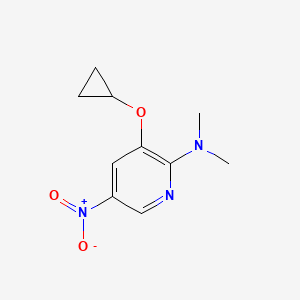
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with dimethylamino and nitro substituents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine typically involves the reaction of 2-amino-5-nitropyridine with cyclopropyl bromide in the presence of a base, followed by N,N-dimethylation using dimethyl sulfate or a similar reagent . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile.
Reduction: Iron powder, acetic acid.
Major Products Formed
Oxidation: Formation of 3-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-5-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine: Contains a bromo substituent instead of the cyclopropoxy group.
N,5-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-9(16-8-3-4-8)5-7(6-11-10)13(14)15/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ATWFPEASLGRJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


